[(3-Nitrophenyl)methyl]triphenylphosphanium bromide
Description
[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is a quaternary phosphonium salt with the molecular formula C25H21BrNO2P (molecular weight ≈ 474.32 g/mol). The compound consists of a triphenylphosphonium core substituted with a 3-nitrobenzyl group. The nitro (-NO2) group at the meta position of the benzyl moiety imparts electron-withdrawing properties, influencing its chemical reactivity, solubility, and stability. This compound is primarily used in organic synthesis, particularly in Wittig reactions, where it acts as a precursor to generate ylides for olefin formation .
Properties
IUPAC Name |
(3-nitrophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNBWHLNJDFPF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466390 | |
| Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-41-2 | |
| Record name | NSC64106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(3-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is synthesized by treating triphenylphosphine with 3-nitrobenzyl bromide. The reaction typically occurs in a polar organic solvent such as acetonitrile or dichloromethane. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
[(3-Nitrophenyl)methyl]triphenylphosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Wittig Reactions: It is used as a precursor to methylenetriphenylphosphorane, which is a key reagent in Wittig reactions for the synthesis of alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases such as butyllithium are used to generate methylenetriphenylphosphorane from this compound.
Solvents: Polar organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran are commonly used.
Major Products
Methylenetriphenylphosphorane: Formed by treating this compound with a strong base.
Substituted Phosphonium Salts: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Applications in Organic Synthesis
- Wittig Reactions : The compound is utilized as a precursor in Wittig reactions, where it acts as a phosphonium salt to generate ylides. These ylides are crucial intermediates for synthesizing alkenes, which are fundamental building blocks in organic chemistry .
- Synthesis of Bioactive Compounds : [(3-Nitrophenyl)methyl]triphenylphosphanium bromide serves as a reagent in the synthesis of various bioactive molecules, including PPAR agonists and compounds with potential anti-inflammatory properties .
Biological Applications
-
Antimicrobial Activity : Recent studies have shown that phosphonium compounds exhibit significant antibacterial activity against various pathogens. For instance, this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Organism Inhibition Zone (mm) MIC (µg/mL) Staphylococcus aureus 15 32 Escherichia coli 12 64 Pseudomonas aeruginosa 10 128 - Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects against cancer cell lines. It was found to induce apoptosis in HepG2 liver cancer cells at concentrations above 50 µg/mL, with increased caspase-3 activity indicating activation of apoptotic pathways .
Case Studies
- Antiproliferative Activity : A study investigated the antiproliferative effects of triphenylphosphonium derivatives conjugated with natural compounds. The results indicated that modifications to the phosphonium structure could enhance its efficacy against cancer cells, emphasizing the importance of structure-activity relationship (SAR) studies for future drug development .
- Mitochondrial Targeting : Triphenylphosphonium-based compounds are recognized for their ability to target mitochondria, making them valuable in drug design for diseases such as cancer and neurodegenerative disorders. Utilizing this compound as a mitochondrial probe can facilitate the study of mitochondrial functions and therapeutic interventions .
Mechanism of Action
The mechanism of action of [(3-Nitrophenyl)methyl]triphenylphosphanium bromide involves its ability to form reactive intermediates such as methylenetriphenylphosphorane. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., -NO2): Enhance stability in polar media and improve selectivity in metal ion interactions .
- Electron-donating groups (e.g., -OCH3) : Increase lipophilicity and facilitate mitochondrial uptake .
- Alkyl chains : Improve membrane permeability for drug delivery applications .
Physical and Chemical Properties
Molecular Weight and Melting Points
Insights :
Biological Activity
[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is a quaternary phosphonium salt that has garnered attention for its potential biological activities. This compound features a positively charged phosphonium ion and a bromide anion, with the nitrophenyl group influencing its electronic properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in cancer treatment and antimicrobial therapies.
Chemical Structure
The structure of this compound can be represented as follows:
This structure includes:
- A triphenylphosphonium group
- A 3-nitrophenylmethyl moiety
The electronic characteristics imparted by the nitro group may enhance the compound's reactivity and interaction with biological systems.
Biological Activity Overview
Phosphonium salts, including this compound, have been studied for various biological activities, including:
- Antimicrobial Properties : Certain phosphonium salts exhibit efficacy against bacteria and fungi, suggesting potential use in treating infections.
- Cytotoxic Effects : Some derivatives have shown cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. The specific effects can vary significantly based on structural modifications .
Antimicrobial Activity
Phosphonium compounds are known for their antimicrobial properties. For instance, studies have demonstrated that triphenylphosphonium derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial membrane integrity or interference with metabolic processes.
| Compound | Antimicrobial Activity | Mechanism |
|---|---|---|
| Triphenylphosphonium salts | Effective against Gram-positive bacteria | Disruption of membrane integrity |
| This compound | Potentially effective (needs further study) | Hypothesized similar to other phosphonium salts |
Cytotoxicity Studies
Recent research has focused on the cytotoxic effects of phosphonium salts on cancer cells. For example, triphenylphosphonium derivatives have shown significant cytotoxicity against several cancer cell lines, including breast and lung cancers.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study, various phosphonium compounds were tested for their growth inhibition effects on cancer cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (breast carcinoma) | TBD (to be determined) |
| Benzyltriphenylphosphonium bromide | T-47D (breast carcinoma) | 10 |
| Dodecyl-triphenylphosphonium chloride | A549 (lung carcinoma) | 250 |
These findings indicate that while some derivatives are well-studied, further investigation into this compound is necessary to establish its precise cytotoxic profile.
The mechanism by which phosphonium compounds exert their biological effects is often linked to their ability to accumulate in mitochondria due to their lipophilicity. This accumulation can lead to mitochondrial dysfunction, increased oxidative stress, and ultimately apoptosis in cancer cells .
Q & A
Q. What are the primary synthetic routes for [(3-Nitrophenyl)methyl]triphenylphosphanium bromide, and how can reaction efficiency be monitored?
The compound is typically synthesized via alkylation of triphenylphosphine with (3-nitrophenyl)methyl bromide. Reaction progress can be tracked by observing the discharge of color in the reaction mixture (common in phosphonium salt formation) and confirmed via thin-layer chromatography (TLC) . For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential to confirm the quaternary phosphonium structure and nitro-group positioning .
Q. How does the nitro group in this compound influence its reactivity in Wittig reactions?
The electron-withdrawing nitro group enhances the electrophilicity of the adjacent methyl group, increasing the ylide's stability and reactivity toward aldehydes. This property is critical in forming alkenes with high stereoselectivity. Researchers should optimize base strength (e.g., potassium tert-butoxide) and solvent polarity (e.g., THF) to maximize yield .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : ³¹P NMR (δ ~20-25 ppm for phosphonium salts) confirms successful synthesis, while ¹H NMR detects aromatic protons (δ 7.2-8.5 ppm) and methylene protons (δ ~4.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~465.3 for [M-Br]⁺) .
- Elemental analysis : Ensures purity (>98%) and correct stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using this compound for alkene synthesis?
Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the ylide or over-oxidation). To mitigate this:
Q. What strategies improve the solubility of this compound in polar solvents for biological studies?
The nitro group enhances polarity, but solubility can be further improved by:
- Using co-solvents (e.g., DMSO:water mixtures) .
- Derivatizing the phosphonium salt with carboxylate or amine groups, as seen in structurally similar compounds like (4-carboxybutyl)triphenylphosphonium bromide .
Q. How does the steric bulk of the (3-nitrophenyl)methyl group affect its application in sterically hindered reactions?
The bulky nitro-substituted aryl group may reduce reactivity in crowded environments (e.g., macrocyclic alkene synthesis). Computational modeling (DFT) can predict steric effects, while experimental adjustments like using less bulky counterions (e.g., chloride) or microwave-assisted synthesis may enhance reaction rates .
Q. What are the stability considerations for long-term storage of this compound?
- Store in airtight containers under inert gas (argon/nitrogen) at room temperature.
- Protect from light to prevent nitro-group photoreduction .
- Regular purity checks via melting point analysis (decomposition >200°C) and NMR are advised .
Methodological Challenges
Q. How can researchers optimize reaction conditions to minimize phosphine oxide byproducts in Wittig reactions?
Phosphine oxide formation is a common side reaction. Strategies include:
- Using a 10–20% molar excess of aldehyde to drive the reaction to completion .
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
- Recycling triphenylphosphine oxide via reduction with silanes or other reductants .
Q. What computational tools aid in predicting the electronic effects of this compound in reaction mechanisms?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, ylide stability, and transition states. Software like Gaussian or ORCA is recommended, with validation against experimental NMR chemical shifts .
Safety and Handling
Q. What precautions are critical when handling this compound in the laboratory?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
